Methyl 2-(chloromethyl)acrylate
Overview
Description
Methyl 2-(chloromethyl)acrylate is a chemical compound with the molecular formula C5H7ClO2. It is a colorless to pale yellow liquid that is primarily used in the synthesis of various polymers and specialty chemicals. This compound is known for its reactivity and versatility in chemical synthesis, making it valuable in both industrial and research settings .
Mechanism of Action
Target of Action
Methyl 2-(chloromethyl)acrylate is primarily used in the manufacture of acrylic high polymer similar to polymethylmethacrylate . It is also used as a monomer for certain specialty polymers . The primary targets of this compound are therefore these polymers and their associated biochemical pathways.
Mode of Action
This compound interacts with its targets through a process known as polymerization . This is a chemical reaction in which this compound molecules are chemically combined to form larger, more complex structures known as polymers .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis and degradation of polymers . The downstream effects of these pathways can include the formation of complex structures and materials with unique physical and chemical properties.
Pharmacokinetics
It is known that this compound is insoluble in water , which may impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of polymers . These polymers can have a wide range of applications, from the creation of plastics and resins to the production of coatings and adhesives.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, temperature and pH can affect the rate of polymerization . Additionally, the presence of other chemicals can also influence the properties of the resulting polymers.
Biochemical Analysis
Biochemical Properties
Methyl 2-(chloromethyl)acrylate plays a significant role in biochemical reactions due to its reactivity and ability to form covalent bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions, where the chloromethyl group acts as an electrophile . This compound is known to interact with enzymes such as esterases and proteases, leading to the formation of covalent adducts that can modify the activity of these enzymes . Additionally, this compound can form crosslinks with proteins, affecting their structure and function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding . This compound has been observed to alter gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound can impact cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit esterases by forming covalent adducts with the active site serine residue . Additionally, this compound can induce changes in gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a decrease in its reactivity . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can induce mild biochemical changes without causing significant toxicity . At higher doses, this compound can cause adverse effects, including tissue damage and organ toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by esterases and other hydrolases, leading to the formation of metabolites that can further participate in biochemical reactions . This compound can also affect metabolic flux by inhibiting or activating key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to various cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus by interacting with nuclear transport proteins or to the mitochondria by binding to mitochondrial targeting sequences . The subcellular localization of this compound can affect its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(chloromethyl)acrylate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 25°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation to remove impurities and achieve the desired product purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chloromethyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and carboxylic acids.
Polymerization: This compound can polymerize to form high molecular weight polymers, which are used in coatings, adhesives, and other applications.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and carboxylic acids are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride are often used to catalyze the reactions.
Major Products Formed:
Hydroxyl-Containing Dimethacrylate Crosslinkers: These are formed through the reaction of this compound with hydroxyl-containing compounds.
Specialty Polymers: These polymers are used in various industrial applications.
Scientific Research Applications
Methyl 2-(chloromethyl)acrylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Methyl 2-chloroacrylate: Similar in structure but lacks the chloromethyl group, making it less reactive in certain reactions.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness: Methyl 2-(chloromethyl)acrylate is unique due to its high reactivity and versatility in chemical synthesis. The presence of the chloromethyl group allows it to participate in a wide range of reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 2-(chloromethyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMDTEIPYQNXIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498661 | |
Record name | Methyl 2-(chloromethyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922-15-6 | |
Record name | Methyl 2-(chloromethyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=922-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(chloromethyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 2-(chloromethyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the polymerization behavior of Methyl 2-(chloromethyl)acrylate (MCMA)?
A1: Unlike typical acrylate monomers, MCMA exhibits a competing side reaction during polymerization called β-fragmentation. [] This fragmentation leads to the formation of a 2-carbomethoxyallyl end group and limits the achievable molecular weight of poly(MCMA). Research indicates that for a poly(MCMA) with a molecular weight (Mn) of 4400, fragmentation occurs approximately every 33 propagation steps. [] This unique behavior influences the material properties and potential applications of the resulting polymers.
Q2: Has MCMA been explored as a building block for synthesizing other functional molecules?
A2: Yes, researchers have successfully synthesized various phosphorus derivatives of MCMA, including phosphonium salts and a phosphonate ester. [] This demonstrates the potential of MCMA as a precursor for creating novel compounds with potentially diverse applications.
Q3: What challenges are associated with the synthesis of Methyl 2-[(diethoxyphosphinyl)-methyl]acrylate from MCMA?
A3: While researchers were able to synthesize phosphorus derivatives of MCMA, synthesizing Methyl 2-[(diethoxyphosphinyl)-methyl]acrylate specifically faced significant challenges. [] Factors limiting the yield in initial experiments require further investigation to optimize the reaction conditions and improve the efficiency of this particular synthesis.
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